Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) is a complex organotitanium compound. It is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications. The compound is often used as a coupling agent, enhancing the interaction between different materials, particularly in polymer and composite material production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) typically involves the reaction of dioctyl phosphoric acid with titanium tetrachloride (TiCl4) in the presence of 2,2-bis(2-propenyloxy)methyl-1-butanol. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The final product is often purified through filtration and washing with methanol, followed by vacuum drying .
Chemical Reactions Analysis
Types of Reactions
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The dioctyl phosphato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various titanium complexes and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) exerts its effects involves its ability to form strong bonds with both organic and inorganic materials. This property makes it an effective coupling agent, facilitating the interaction between different phases in composite materials. The molecular targets include various functional groups in polymers and other materials, leading to improved adhesion and mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O): This compound has similar applications but differs in the nature of the phosphato groups, which can affect its reactivity and compatibility with different materials[][4].
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O): This is the compound , known for its specific balance of properties.
Uniqueness
The uniqueness of this compound) lies in its ability to enhance the properties of composite materials significantly. Its specific chemical structure allows for strong interactions with a wide range of materials, making it highly versatile and effective in various applications .
Biological Activity
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) (commonly referred to as TCA-L12) is a complex organometallic compound with a variety of applications in materials science and engineering. Its unique structure allows it to function effectively as a coupling agent, enhancing the properties of various polymeric and inorganic materials. This article provides a comprehensive overview of the biological activity of TCA-L12, including its mechanisms of action, potential applications, and safety considerations.
- Molecular Formula : C60H123O15P3Ti
- Molecular Weight : 1225.42 g/mol
- CAS Number : 110438-25-0
Structure
TCA-L12 contains multiple functional groups that contribute to its biological activity. The presence of titanium in its structure allows it to interact with various biological systems, while the dioctyl phosphato groups enhance its solubility and stability in aqueous environments.
TCA-L12 exhibits several biological activities primarily due to its role as a coupling agent. It interacts with both organic and inorganic substrates, facilitating improved adhesion and compatibility between materials. This property is particularly beneficial in biomedical applications where material biocompatibility is crucial.
- Cell Adhesion : TCA-L12 enhances cell adhesion to surfaces by forming organic-titanium monomolecular layers that mimic natural extracellular matrices. This can promote cellular responses necessary for tissue engineering and regenerative medicine.
- Catalytic Activity : The compound has shown potential as a catalyst in various biochemical reactions, which can be harnessed for synthesizing biologically relevant compounds.
- Antimicrobial Properties : Preliminary studies suggest that TCA-L12 may possess antimicrobial properties, making it a candidate for applications in coatings and materials designed to reduce microbial colonization.
Study 1: Cell Adhesion Enhancement
In a study examining the effects of TCA-L12 on fibroblast adhesion, researchers found that surfaces treated with TCA-L12 exhibited significantly higher cell adhesion rates compared to untreated controls. This was attributed to the formation of a favorable microenvironment that promoted cell-surface interactions.
Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of TCA-L12 against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that TCA-L12 demonstrated significant inhibitory effects on bacterial growth, suggesting its potential use in medical device coatings.
Biomedical Applications
- Tissue Engineering : Due to its ability to enhance cell adhesion and proliferation, TCA-L12 is being explored for use in scaffolds for tissue engineering.
- Antimicrobial Coatings : Its antimicrobial properties make it suitable for coatings on surgical instruments and implants to prevent infections.
Industrial Applications
- Polymer Composites : TCA-L12 is used as a coupling agent in polymer composites, improving mechanical properties and thermal stability.
- Adhesives and Sealants : The compound enhances the performance of adhesives by improving bonding strength between different materials.
Safety and Toxicity
While TCA-L12 shows promise in various applications, safety assessments are essential due to its chemical nature. Risk assessments indicate potential skin sensitization (H317) and irritation (H315) upon exposure. Proper handling procedures should be implemented when working with this compound.
Hazard Statements | Precautionary Statements |
---|---|
H317 - May cause an allergic skin reaction | P261 - Avoid breathing dust/fume/gas/mist/vapours/spray |
H315 - Causes skin irritation | P272 - Contaminated work clothing should not be allowed out of the workplace |
Properties
CAS No. |
110438-25-0 |
---|---|
Molecular Formula |
C60H123O15P3Ti |
Molecular Weight |
1225.4 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;dioctyl phosphate;titanium(4+) |
InChI |
InChI=1S/3C16H35O4P.C12H21O3.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5H,1-2,6-11H2,3H3;/q;;;-1;+4/p-3 |
InChI Key |
NRKANXSTZFTKCR-UHFFFAOYSA-K |
SMILES |
CCC(CO)(COCC=C)COCC=C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.[Ti] |
Canonical SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.